molecular formula C12H11ClFN3 B14745708 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine CAS No. 1692-01-9

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine

Cat. No.: B14745708
CAS No.: 1692-01-9
M. Wt: 251.69 g/mol
InChI Key: PCETZDDUVDSLAT-UHFFFAOYSA-N
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Description

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is a pyrimidine derivative known for its potential applications in various scientific fields. Pyrimidine derivatives are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are widely studied due to their diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine typically involves the reaction of 4-chloro-6-ethyl-5-fluoropyrimidine with 4-fluorophenethylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine . The reaction mixture is stirred at room temperature, and the product is isolated through standard purification techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, some pyrimidine derivatives are known to inhibit enzymes like Aurora kinase A, which plays a crucial role in cell division and cancer progression . The compound may also interact with other cellular targets, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chloro group, a fluorophenyl group, and a pyrimidine ring makes it a valuable compound for various scientific applications.

Properties

CAS No.

1692-01-9

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

IUPAC Name

4-chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C12H11ClFN3/c13-11-7-10(16-12(15)17-11)6-3-8-1-4-9(14)5-2-8/h1-2,4-5,7H,3,6H2,(H2,15,16,17)

InChI Key

PCETZDDUVDSLAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=NC(=N2)N)Cl)F

Origin of Product

United States

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